MgOEP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MgOEP, also known as magnesium oxide nanoparticles, has gained increasing attention in scientific research due to its unique properties and potential applications in various fields. MgOEP is a type of inorganic nanoparticle that has a high surface area to volume ratio, which makes it an attractive material for use in catalysis, drug delivery, and biomedical applications.

Mechanism Of Action

The mechanism of action of MgOEP is not fully understood, but it is believed to involve the interaction between the MgOEP and biological molecules, such as proteins and enzymes. MgOEP has a high surface area to volume ratio, which allows it to interact with biological molecules and affect their function. MgOEP has been shown to inhibit the activity of enzymes involved in various metabolic pathways, which may contribute to its antibacterial and anticancer properties.

Biochemical And Physiological Effects

MgOEP has been shown to have various biochemical and physiological effects, including antibacterial and anticancer properties. MgOEP has been shown to inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. MgOEP has also been shown to have anticancer properties, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth.

Advantages And Limitations For Lab Experiments

The advantages of using MgOEP in lab experiments include its high surface area to volume ratio, which allows for increased interaction with biological molecules, and its potential applications in various fields, including catalysis, drug delivery, and biomedical applications. The limitations of using MgOEP in lab experiments include the potential toxicity of the nanoparticles and the need for further research to fully understand their mechanism of action.

Future Directions

There are several future directions for the research of MgOEP, including the development of new synthesis methods, the investigation of their potential applications in catalysis, drug delivery, and biomedical applications, and the study of their mechanism of action. Further research is needed to fully understand the potential of MgOEP and to develop safe and effective applications for their use.

Synthesis Methods

The synthesis of MgOEP involves the use of a variety of methods, including precipitation, sol-gel, and hydrothermal methods. The most commonly used method for synthesizing MgOEP is the precipitation method, which involves mixing a MgOEP salt with a base to produce the MgOEP oxide nanoparticles. The sol-gel method involves the use of a precursor solution that is mixed with a solvent to produce a gel, which is then dried and calcined to produce the MgOEP. The hydrothermal method involves the use of high-pressure and high-temperature conditions to produce the MgOEP.

Scientific Research Applications

MgOEP has potential applications in various fields, including catalysis, drug delivery, and biomedical applications. In catalysis, MgOEP has been shown to exhibit excellent catalytic activity for various reactions, including the oxidation of organic compounds and the reduction of pollutants. In drug delivery, MgOEP has been shown to have a high loading capacity for drugs and can be used to deliver drugs to specific target sites in the body. In biomedical applications, MgOEP has been shown to have antibacterial and anticancer properties and can be used as a potential therapeutic agent.

properties

IUPAC Name |

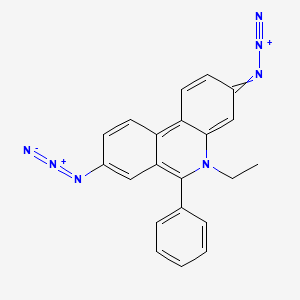

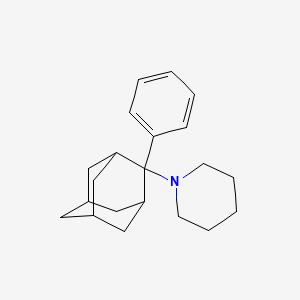

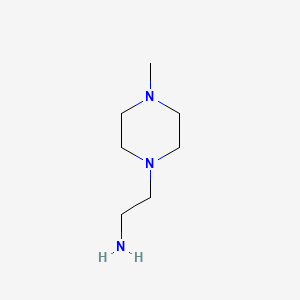

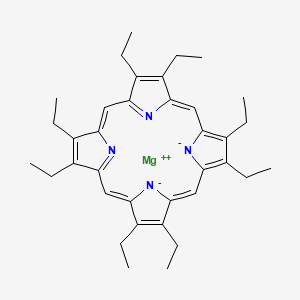

magnesium;2,3,7,8,12,13,17,18-octaethylporphyrin-21,22-diide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N4.Mg/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLQTHMQVIWHGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Mg+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44MgN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium octaethylporphyrin | |

CAS RN |

20910-35-4 |

Source

|

| Record name | Magnesium octaethylporphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020910354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4S,5R,6S,8S,10R)-10-[(S)-(2,4-dioxo-1H-pyrimidin-6-yl)-hydroxymethyl]-5-methyl-2,11,12-triazatricyclo[6.3.1.04,12]dodec-1-en-6-yl] hydrogen sulfate](/img/structure/B1211723.png)